molecular formula C25H42O B1259392 23,24,25,26,27-Pentanordihydrolanosterol CAS No. 22415-20-9

23,24,25,26,27-Pentanordihydrolanosterol

Cat. No.: B1259392
CAS No.: 22415-20-9
M. Wt: 358.6 g/mol
InChI Key: AJEVDQIEJBDGGM-IRGYMYPPSA-N
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Description

23,24,25,26,27-Pentanordihydrolanosterol is a modified sterol derivative derived from lanosterol, a key intermediate in cholesterol biosynthesis. The compound’s name indicates two structural modifications:

  • Pentanor: Removal of five methyl groups (-CH3) at positions 23, 24, 25, 26, and 26.
  • Dihydro: Reduction of one double bond (likely at the 24,25 position, as seen in related compounds like 24,25-dihydrolanosterol) .

Properties

CAS No.

22415-20-9

Molecular Formula

C25H42O

Molecular Weight

358.6 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-propan-2-yl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C25H42O/c1-16(2)17-10-14-25(7)19-8-9-20-22(3,4)21(26)12-13-23(20,5)18(19)11-15-24(17,25)6/h16-17,20-21,26H,8-15H2,1-7H3/t17-,20+,21+,23-,24-,25+/m1/s1

InChI Key

AJEVDQIEJBDGGM-IRGYMYPPSA-N

SMILES

CC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Synonyms

23,24,25,26,27-pentanordihydrolanosterol

Origin of Product

United States

Comparison with Similar Compounds

Lanosterol

Molecular Formula : C30H50O
Key Features :

  • Contains four methyl groups at positions 4, 4, 14, and 24.
  • Three double bonds (Δ8, Δ9, Δ24).
  • Central to cholesterol synthesis in eukaryotes.

Comparison: 23,24,25,26,27-Pentanordihydrolanosterol lacks five methyl groups (positions 23–27) and has a saturated 24,25 bond. This reduces its molecular weight by approximately 70–75 Da (estimated) and increases polarity due to fewer hydrophobic methyl substituents.

24,25-Dihydrolanosterol

Molecular Formula : C30H52O (estimated)
Key Features :

  • Saturated 24,25 bond (dihydro modification) .
  • Retains all methyl groups of lanosterol.

Comparison: The pentanor variant differs in both methylation and hydrogenation.

Other Nor-Lanosterol Derivatives

Nor-lanosterols are characterized by the removal of methyl groups. For example:

  • 27-Norlanosterol: Lacks one methyl group (position 27).
  • 24,25-Dinorlanosterol: Lacks two methyl groups.

Comparison: this compound represents an extreme modification with five methyl groups removed. This extensive demethylation may render it structurally distinct in sterol trafficking or regulatory roles.

Structural and Functional Implications

Molecular Weight and Polarity

Compound Estimated Molecular Formula Molecular Weight (Da)
Lanosterol C30H50O 426.7
24,25-Dihydrolanosterol C30H52O 428.7
This compound C25H38O ~354.6

The pentanor derivative’s lower molecular weight and reduced methyl groups likely enhance water solubility compared to lanosterol.

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